(R)-Methyl 2-acetamidopropanoate

Catalog No.
S760045
CAS No.
19914-36-4
M.F
C6H11NO3
M. Wt
145,16 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Methyl 2-acetamidopropanoate

CAS Number

19914-36-4

Product Name

(R)-Methyl 2-acetamidopropanoate

IUPAC Name

methyl (2R)-2-acetamidopropanoate

Molecular Formula

C6H11NO3

Molecular Weight

145,16 g/mole

InChI

InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8)/t4-/m1/s1

InChI Key

FQGVVDYNRHNTCK-SCSAIBSYSA-N

SMILES

CC(C(=O)OC)NC(=O)C

Synonyms

(R)-Methyl2-acetamidopropanoate;19914-36-4;Ac-d-ala-ome;AC1OCUYG;N-Acetyl-D-alaninemethyl;Acetyl-D-alaninemethylester;SCHEMBL1884920;CTK8B8585;(R)-N-acetylalaninemethylester;FQGVVDYNRHNTCK-SCSAIBSYSA-N;MolPort-008-267-305;ZINC402100;methyl(2R)-2-acetamidopropanoate;0238AB;ANW-60750;AJ-21827;AK-80485;CJ-03761;KB-47034;ZB012874;ST2414493;TC-149495;(R)-2-Acetylamino-propionicacidmethylester;K-5824

Canonical SMILES

CC(C(=O)OC)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)OC)NC(=O)C

N-Acetyl-D-alanine Methyl Ester was used in preparation of chiral bis(phospholate)-rhodium complexesa s catalysts via asymmetric hydrogentation.

(R)-Methyl 2-acetamidopropanoate (CAS: 19914-36-4), also known as N-acetyl-D-alanine methyl ester, is a dual-protected, stereopure unnatural amino acid derivative utilized extensively in advanced peptide synthesis and chiral pharmaceutical development [1]. Featuring both an N-terminal acetyl group and a C-terminal methyl ester, this compound exhibits a highly specific hydrogen-bonding profile and enhanced lipophilicity compared to its native amino acid counterpart . In industrial procurement, it is primarily valued as a stable, organic-soluble chiral building block that bypasses the need for in-house protection steps, serving as a critical precursor for N-capped peptides, a substrate for stereoselective biocatalysis, and a precise structural analog in analytical sensor calibration [REFS-1, REFS-2].

Substituting (R)-Methyl 2-acetamidopropanoate with unprotected D-alanine or alternative protecting groups (such as N-Boc or N-Fmoc) fundamentally disrupts synthetic workflows and downstream performance. Unprotected D-alanine is zwitterionic and highly polar, rendering it virtually insoluble in the aprotic organic solvents (e.g., DMF, dichloromethane) required for liquid-phase peptide coupling [1]. Furthermore, attempting to substitute the stereopure (R)-enantiomer with the cheaper racemic N-acetyl-DL-alanine methyl ester introduces the L-enantiomer into the process, which requires complex, yield-limiting kinetic resolution via aminoacylases or esterases—a process that strictly caps the theoretical yield of the desired enantiomer at 50% and introduces significant solid-liquid purification bottlenecks [2]. Finally, unlike transient Boc or Fmoc groups, the N-acetyl group is highly stable and is specifically procured when permanent N-terminal capping is required to protect the final peptide from exopeptidase degradation [1].

Enantiomeric Purity vs. In-House Biocatalytic Resolution

When synthesizing chiral building blocks, the racemic N-acetyl-DL-alanine methyl ester is often subjected to kinetic resolution using esterases (e.g., from Bacillus cereus) where the L-enantiomer is selectively hydrolyzed. Procuring the pre-resolved (R)-isomer guarantees an enantiomeric excess (e.e.) of >99.5%, eliminating the need for complex downstream phase separations or repeated enzymatic cycles, which typically retain only ~86% catalyst activity after 15 cycles[1].

Evidence DimensionProcess yield and enantiomeric excess (e.e.)
Target Compound Data>99.5% e.e. directly out of the bottle (100% material utilization).
Comparator Or BaselineRacemic N-acetyl-DL-alanine methyl ester (Maximum theoretical yield capped at 50% post-resolution).
Quantified DifferenceBypasses the 50% maximum theoretical yield limitation and eliminates 15+ cycle biocatalyst recycling workflows.
ConditionsEnzymatic hydrolysis at pH 7.0, 40°C using B. cereus esterase.

Purchasing the stereopure (R)-enantiomer directly bypasses the inherent 50% yield cap and extensive purification bottlenecks of in-house kinetic resolution.

Organic Solvent Compatibility in Liquid-Phase Peptide Synthesis

Unprotected D-alanine is highly polar and zwitterionic, making it insoluble in standard organic solvents used for peptide coupling. The dual protection in (R)-Methyl 2-acetamidopropanoate significantly shifts its partition coefficient. With an XLogP3 of -0.6, it exhibits vastly superior solubility in solvents like dichloromethane (DCM) and dimethylformamide (DMF) compared to unprotected D-alanine (XLogP3 ~ -3.0) [1].

Evidence DimensionLipophilicity (XLogP3) and organic solvent solubility
Target Compound DataXLogP3 = -0.6 (Highly soluble in DCM/DMF).
Comparator Or BaselineUnprotected D-alanine (XLogP3 ≈ -3.0, zwitterionic, insoluble in aprotic organic solvents).
Quantified DifferenceA ~2.4 log unit increase in lipophilicity.
ConditionsStandard liquid-phase peptide synthesis solvent systems at 25°C.

The dual-protected form enables immediate use in organic-phase coupling reactions, saving multiple synthetic steps and solvent-exchange procedures compared to starting from unprotected D-alanine.

Controlled Hydrogen Bonding in Supramolecular Sensor Calibration

In the development of dual excited-state intramolecular proton transfer (ESIPT) probes for psychoactive substances, (R)-Methyl 2-acetamidopropanoate is utilized as a critical structural analog to test hydrogen-bond-mediated interference. Studies demonstrate that while target cannabinoids trigger a massive fluorescence shift (630 to 526 nm) within 1.2 seconds, Ac-D-Ala-OMe acts as a stable, non-interfering baseline, proving the probe's extreme selectivity[1].

Evidence DimensionFluorescence emission shift via ESIPT disruption
Target Compound Data0 nm shift (Acts as a stable, non-interfering baseline).
Comparator Or BaselineMDMB-4en-PINACA (Triggers a 104 nm blue shift from 630 nm to 526 nm).
Quantified DifferenceComplete lack of false-positive ESIPT disruption compared to the target analyte.
ConditionsTested at 1.8 × 10–3 mg/mL against an ESIPT optical probe.

It serves as an essential negative control and structural analog in the validation of high-sensitivity diagnostic assays and chemical sensors.

Thermal State and Low-Temperature Processability

(R)-Methyl 2-acetamidopropanoate presents as a low-melting solid or viscous liquid at room temperature (melting point 44–49 °C), in stark contrast to unprotected D-alanine, which is a high-melting crystalline powder that decomposes above 250 °C . This lower melting point facilitates its use in continuous flow chemistry and solvent-free melt processes.

Evidence DimensionMelting point / thermal transition
Target Compound Data44.0 to 49.0 °C.
Comparator Or BaselineUnprotected D-alanine (Melting point >250 °C with decomposition).
Quantified Difference>200 °C reduction in melting point.
ConditionsStandard atmospheric pressure (760 mmHg).

The low melting point allows for easier homogenization and processing in solvent-minimized or flow-chemistry applications without risking thermal degradation.

Liquid-Phase Peptide Synthesis (N-Terminal Capping)

Due to its XLogP3 of -0.6, this compound is perfectly suited for direct integration into organic-phase peptide synthesis workflows. It is the procured material of choice when a peptide requires a permanent N-terminal acetyl cap to prevent exopeptidase degradation, bypassing the need to acetylate an unprotected D-alanine residue post-coupling .

Biocatalysis and Enzyme Assay Standardization

As a stereopure 'bystander' molecule, it is heavily utilized as a negative control or baseline standard in the evaluation of novel L-selective aminoacylases and esterases. Its guaranteed >99.5% e.e. allows researchers to accurately quantify the stereoselectivity and kinetic resolution efficiency of newly engineered biocatalysts without background interference [1].

Supramolecular Sensor Validation

The specific hydrogen-bonding arrangement (amide donor and ester acceptor) makes it an ideal structural analog for validating the selectivity of dual ESIPT fluorescent probes. It is used as a standard interferent to prove that a sensor can distinguish between generic amides/esters and specific psychoactive targets like synthetic cannabinoids [2].

XLogP3

-0.6

Dates

Last modified: 08-15-2023
Wieland et al. A combinatorial approach to the identification of self-assembled ligands for rhodium-catalysed asymmetric hydrogenation. Nature Chemistry, doi: 10.1038/nchem.800, published online 22 August 2010 http://www.nature.com/nchem

Explore Compound Types